- Pharmaceutical composition having anti-cancer immunostimulating effect and/or immune checkpoint inhibition potentiating effect, World Intellectual Property Organization, , ,

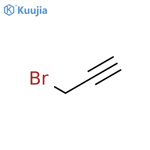

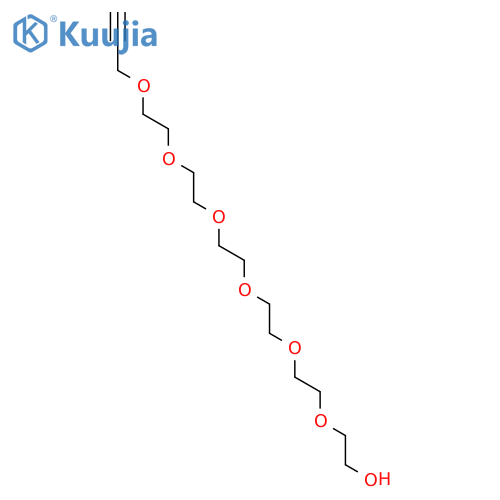

Cas no 944560-99-0 (Propargyl-PEG6-alcohol)

Propargyl-PEG6-alcohol 化学的及び物理的性質

名前と識別子

-

- HO-PEG6-Propyne

- 3,6,9,12,15,18-Hexaoxa-20-henicosyn-1-ol

- Hexaethylene glycol propargyl ether

- Propargyl-PEG7-alcohol

- Propargyl-PEG6-alcohol

- BP-20719

- C70487

- SB67144

- HC inverted exclamation markOC-CH2-PEG6-OH

- 3,6,9,12,15,18-hexaoxahenicos-20-yn-1-ol

- HC identical withC-CH2-PEG6-OH

- HY-130382

- Propargyl-PEG6-OH

- 944560-99-0

- MS-24734

- AKOS040742495

- 2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

- USWWECGLRVWCRJ-UHFFFAOYSA-N

- SY273031

- CS-0107565

- SCHEMBL193907

- MFCD22574806

-

- MDL: MFCD22574806

- インチ: 1S/C15H28O7/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1,16H,3-15H2

- InChIKey: USWWECGLRVWCRJ-UHFFFAOYSA-N

- ほほえんだ: C#CCOCCOCCOCCOCCOCCOCCO

計算された属性

- せいみつぶんしりょう: 320.184

- どういたいしつりょう: 320.184

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 18

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6A^2

- ぶんしりょう: 320.38

- 疎水性パラメータ計算基準値(XlogP): -1.2

Propargyl-PEG6-alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20719-1g |

Propargyl-PEG7-alcohol |

944560-99-0 | 98% | 1g |

6982.0CNY | 2021-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178205-100mg |

Propargyl-PEG6-alcohol |

944560-99-0 | 97% | 100mg |

¥125.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178205-1g |

Propargyl-PEG6-alcohol |

944560-99-0 | 97% | 1g |

¥1029.00 | 2024-04-24 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPP-23-5g |

Propargyl-PEG7-alcohol |

944560-99-0 | >98.00% | 5g |

¥2170.0 | 2023-09-19 | |

| MedChemExpress | HY-130382-50mg |

Propargyl-PEG6-alcohol |

944560-99-0 | ≥97.0% | 50mg |

¥220 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20719-500mg |

Propargyl-PEG7-alcohol |

944560-99-0 | 98% | 500mg |

3990CNY | 2021-05-07 | |

| MedChemExpress | HY-130382-250mg |

Propargyl-PEG6-alcohol |

944560-99-0 | ≥97.0% | 250mg |

¥227 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178205-250mg |

Propargyl-PEG6-alcohol |

944560-99-0 | 97% | 250mg |

¥245.00 | 2024-04-24 | |

| MedChemExpress | HY-130382-100mg |

Propargyl-PEG6-alcohol |

944560-99-0 | ≥97.0% | 100mg |

¥108 | 2024-07-20 | |

| eNovation Chemicals LLC | D619435-1g |

2-(2-(2-(2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol |

944560-99-0 | 95% | 1g |

$560 | 2024-07-21 |

Propargyl-PEG6-alcohol 合成方法

ごうせいかいろ 1

1.2 0 °C; overnight, rt

ごうせいかいろ 2

1.2 rt; overnight, rt

- Compositions and methods for preparation of drug-antibody conjugates for cancer treatment, World Intellectual Property Organization, , ,

ごうせいかいろ 3

- Preparation of glycopeptides comprising cleavable linker and uses thereof, World Intellectual Property Organization, , ,

ごうせいかいろ 4

1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt

- Methods and compositions for protein labeling with fluorine 18, World Intellectual Property Organization, , ,

ごうせいかいろ 5

1.2 0 °C; 0 °C → rt; 20 h, rt

1.3 Reagents: Water

- Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by Hoechst 33258 Derived Mono- and Bisbenzimidazoles, Journal of Medicinal Chemistry, 2017, 60(12), 4904-4922

ごうせいかいろ 6

1.2 Solvents: Toluene , Tetrahydrofuran ; 20 h, rt

- Low Fouling Electrospun Scaffolds with Clicked Bioactive Peptides for Specific Cell Attachment, Biomacromolecules, 2015, 16(7), 2109-2118

ごうせいかいろ 7

1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt

- A Modular Platform for the Rapid Site-Specific Radiolabeling of Proteins with 18F Exemplified by Quantitative Positron Emission Tomography of Human Epidermal Growth Factor Receptor 2, Journal of Medicinal Chemistry, 2009, 52(19), 5816-5825

ごうせいかいろ 8

- Synthesis and anticancer activity of glucosylated podophyllotoxin derivatives linked via 4β-triazole rings, Molecules, 2013, 18(11), 13992-14012

ごうせいかいろ 9

- Antibody-drug conjugates comprising anti-B7-H3 antibodies, World Intellectual Property Organization, , ,

ごうせいかいろ 10

1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 1 h, rt; 15 h, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 °C

- Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery, Organic & Biomolecular Chemistry, 2013, 11(7), 1116-1126

ごうせいかいろ 11

- Preparation of glycosides comprising cleavable linker and uses thereof as β-galactosidase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 12

- Surfaces presenting α-phenyl mannoside derivatives enable formation of stable, high coverage, non-pathogenic Escherichia coli biofilms against pathogen colonization, Biomaterials Science, 2015, 3(6), 842-851

ごうせいかいろ 13

- Preparation of glycosides comprising cleavable linker and uses thereof as bioconjugate drugs, World Intellectual Property Organization, , ,

ごうせいかいろ 14

- Fused heterocyclic benzodiazepine derivatives and uses thereof, World Intellectual Property Organization, , ,

Propargyl-PEG6-alcohol Raw materials

Propargyl-PEG6-alcohol Preparation Products

Propargyl-PEG6-alcohol 関連文献

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

7. Back matter

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

Propargyl-PEG6-alcoholに関する追加情報

Professional Introduction to Propargyl-PEG6-alcohol (CAS No. 944560-99-0)

Propargyl-PEG6-alcohol, with the chemical name Propargyl-PEG6-alcohol, is a specialized compound characterized by its unique molecular structure and versatile applications in the field of chemical and biomedical research. This compound, identified by the CAS number CAS No. 944560-99-0, has garnered significant attention due to its role in advanced drug delivery systems, biomaterials, and therapeutic agents. The inclusion of a propargyl group and a polyethylene glycol (PEG) chain in its molecular architecture imparts distinct functional properties that make it invaluable in modern scientific and pharmaceutical endeavors.

The propargyl group, a terminal alkyne functionality, introduces reactivity that is highly useful in various synthetic transformations. This feature allows for facile coupling with other molecules through mechanisms such as Sonogashira coupling, which is pivotal in constructing complex organic molecules. The PEG moiety, on the other hand, enhances the solubility and biocompatibility of the compound, making it an excellent candidate for applications where interactions with biological systems are required.

In recent years, Propargyl-PEG6-alcohol has been extensively studied for its potential in drug delivery systems. The PEG chain acts as a steric barrier that can protect drugs from premature degradation and improve their circulation time within the body. This property is particularly beneficial for targeted therapies where prolonged exposure to the target site is desirable. Additionally, the propargyl group can serve as a handle for further functionalization, allowing for the attachment of therapeutic agents or targeting ligands.

One of the most promising applications of Propargyl-PEG6-alcohol is in the development of nanocarriers for drug delivery. Researchers have leveraged its bifunctional nature to create stable and efficient nanoparticles that can encapsulate hydrophobic drugs. These nanoparticles not only enhance drug solubility but also enable controlled release mechanisms, thereby optimizing therapeutic efficacy. The ability to modify both ends of the PEG chain with different functionalities has opened up new avenues for personalized medicine, where drug delivery can be tailored to individual patient needs.

Moreover, Propargyl-PEG6-alcohol has found utility in biomaterial science, particularly in the creation of biocompatible coatings for medical implants. The PEG moiety reduces protein adsorption and cellular adhesion, which is crucial for minimizing immune responses and improving implant compatibility. The propargyl group can also be used to attach biomolecules such as growth factors or antibodies, facilitating tissue integration and regeneration.

Recent studies have also explored the use of Propargyl-PEG6-alcohol in diagnostic imaging agents. The PEG chain enhances the blood circulation time of contrast agents, allowing for clearer and more prolonged imaging without rapid clearance from the body. The propargyl group can be further modified to incorporate fluorophores or radionuclides, enabling high-resolution imaging techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI).

The versatility of Propargyl-PEG6-alcohol extends to its role in chemical synthesis as a building block for more complex molecules. Its unique reactivity allows chemists to construct intricate structures with precision, which is essential for developing novel pharmaceuticals and agrochemicals. The compound’s stability under various reaction conditions makes it a reliable choice for multi-step synthetic routes.

In conclusion, Propargyl-PEG6-alcohol represents a significant advancement in material science and biomedical applications due to its unique chemical properties. Its ability to facilitate drug delivery, enhance biocompatibility, and serve as a synthetic intermediate underscores its importance in modern research and development. As scientific understanding progresses, it is anticipated that new applications will continue to emerge, further solidifying its role as a cornerstone compound in both academic and industrial settings.

944560-99-0 (Propargyl-PEG6-alcohol) 関連製品

- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)

- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)

- 1935916-85-0(Ethanethioic acid, S-[3-(methylthio)phenyl] ester)

- 2034339-72-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide)

- 161887-05-4(3-(1H-Imidazol-2-yl)aniline)

- 1934-75-4(N-Cyanocyanamide Sodium Salt)

- 960-24-7(1-Methylcyclohexylphthalic Acid Ester)

- 335193-70-9(BDP R6G NHS ester)

- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)

- 2138404-43-8(3-(methoxycarbonyl)oxane-3-carboxylic acid)